REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][NH:3]1.S(=O)(=O)(O)O.[CH:16]1C=CC=CC=1>CO>[O:1]=[C:2]1[C:7]([C:8]([O:10][CH3:16])=[O:9])=[CH:6][CH:5]=[CH:4][NH:3]1
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Name
|
|
Quantity
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27.8 g
|
Type
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reactant
|
Smiles
|
O=C1NC=CC=C1C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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are heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 2.5 hours
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Duration
|
2.5 h
|
Type
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CUSTOM
|
Details
|
the azeotrope collected
|
Type
|
CUSTOM
|
Details
|
is removed periodically in 25 ml fractions over a period of 28 hours
|
Duration
|
28 h
|
Type
|
CUSTOM
|
Details
|
The remaining solvent is removed by evaporation under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
CUSTOM
|
Details
|
(from which unreacted starting material can be recovered)
|
Type
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EXTRACTION
|
Details
|
the filtrate continuously extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The extracts are concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=CC=C1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |